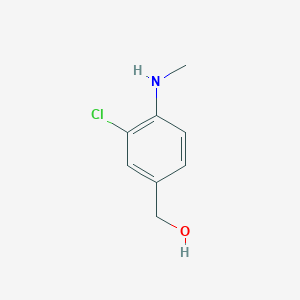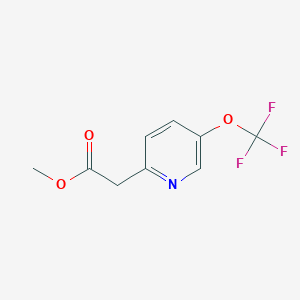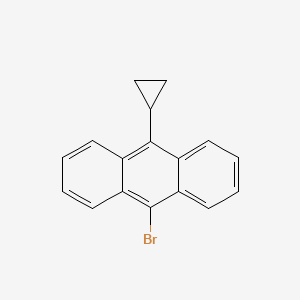
9-Bromo-10-cyclopropylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-cyclopropylanthracene is an organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-cyclopropylanthracene typically involves the bromination of 9-cyclopropylanthracene. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Another method involves the use of 9,10-dibromoanthracene as a starting material. The dibromo compound is subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide or cyclopropyl lithium in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-cyclopropylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as ceric ammonium nitrate.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile-methanol mixture.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Products include ring-opened derivatives and other oxidized forms.
Substitution: Substituted anthracene derivatives depending on the nucleophile used.
Reduction: Reduced forms of the anthracene ring system.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-cyclopropylanthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Wirkmechanismus
The mechanism of action of 9-Bromo-10-cyclopropylanthracene involves its interaction with various molecular targets. The bromine atom and cyclopropyl group influence the compound’s reactivity and interaction with other molecules. The compound can form radical cations under certain conditions, which can further react with nucleophiles or undergo ring-opening reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Cyclopropylanthracene: Lacks the bromine atom, leading to different reactivity and applications.
9,10-Dibromoanthracene: Contains two bromine atoms, which affects its chemical properties and reactivity.
9-Bromo-10-phenylanthracene: Substituted with a phenyl group instead of a cyclopropyl group, leading to different photophysical properties.
Uniqueness
9-Bromo-10-cyclopropylanthracene is unique due to the presence of both a bromine atom and a cyclopropyl group, which impart distinct chemical and physical properties. These modifications enhance its utility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
127570-69-8 |
|---|---|
Molekularformel |
C17H13Br |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
9-bromo-10-cyclopropylanthracene |
InChI |
InChI=1S/C17H13Br/c18-17-14-7-3-1-5-12(14)16(11-9-10-11)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2 |
InChI-Schlüssel |
JYMAGMBIJQKAFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


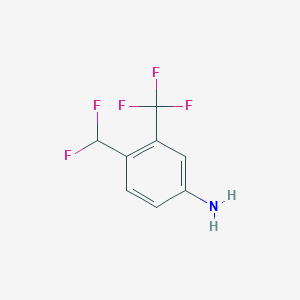
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

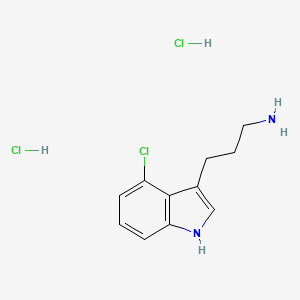
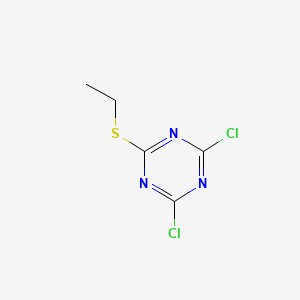
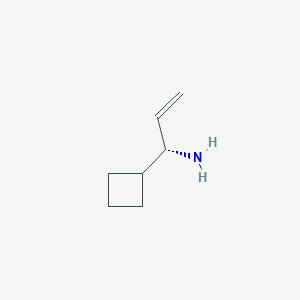

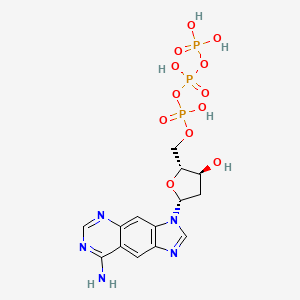
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
